molecular formula C8H9ClO B1345679 3-Chloro-4-methoxytoluene CAS No. 22002-44-4

3-Chloro-4-methoxytoluene

Cat. No. B1345679
CAS RN: 22002-44-4
M. Wt: 156.61 g/mol
InChI Key: VUZBRBKYGIQXMP-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxytoluene is a chemical compound with the formula C8H9ClO. It has a molecular weight of 156.609 . It is also known by the synonym 2-chloro-1-methoxy-4-methylbenzene .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methoxytoluene consists of a benzene ring with a chlorine atom and a methoxy group attached to it . The IUPAC Standard InChI is InChI=1S/C8H9ClO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

3-Chloro-4-methoxytoluene has a boiling point of 212-217/748 Torr . Its density is 1.1±0.1 g/cm3, and it has a vapour pressure of 0.3±0.4 mmHg at 25°C .

Scientific Research Applications

Electrosynthesis Applications

Research has shown the utility of 3-Chloro-4-methoxytoluene derivatives in electrosynthesis. For instance, the anodic methoxylation of 4-methoxytoluene was performed in a high-conversion reactor, achieving product selectivities greater than 90% for reagent conversions over 95%, indicating high product yields in single-pass technology (Attour et al., 2008). Another study utilized a high-pressure, single-pass high-conversion electrochemical cell for the intensification of organic electrosynthesis processes, demonstrating the cell's performance in terms of reactant conversion and selectivity (Attour et al., 2011).

Bromination and Methoxylation

The electrochemical bromination of 4-methoxy toluene yields 3-bromo 4-methoxy toluene, showcasing the method's efficiency in functional group transformations (Kulangiappar et al., 2014). Additionally, the methoxylation of p-tert-butyltoluene on boron-doped diamond electrodes illustrates the influence of electrode material on reaction outcomes (Zollinger et al., 2004).

Corrosion Behavior Modification

A study on the deposition of poly-m-methoxytoluene (PMMT) on stainless steel to study its efficiency against corrosion revealed that PMMT forms a sacrificial layer, although its effectiveness is limited (Trabelsi et al., 2005).

Oxidation Reactions

Selective oxidation of alkylated phenols and methoxytoluenes to antifungal 1,4-benzoquinones was achieved using a hydrogen peroxide/methyltrioxorhenium catalytic system in an ionic liquid, highlighting the compound's potential in synthesizing bioactive molecules (Bernini et al., 2006).

Safety And Hazards

Safety data sheets advise against breathing in the dust, mist, gas, or vapours of 3-Chloro-4-methoxytoluene. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-chloro-1-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZBRBKYGIQXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176440
Record name 3-Chloro-4-methoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxytoluene

CAS RN

22002-44-4
Record name 3-Chloro-4-methoxytoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-methoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-methoxytoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
L Eberson, L Jonsson, O Sanneskog… - … . Series B. Organic …, 1985 - actachemscand.org
RESULTS Exploratory experiments immediately showed that dichloromethane (which dissolves ca. 0.033 M WCle at room temperature) is the solvent of choice for WC16 oxidations. It …
Number of citations: 13 actachemscand.org
T Truong, O Daugulis - Organic letters, 2011 - ACS Publications
… 3,5-Dimethoxychlorobenzene, 3-chloro-4-methoxytoluene, and 9-chlorophenanthrene are reactive, and products are obtained in good yields (entries 11–13). If 4-chloro-tert-…
Number of citations: 44 pubs.acs.org
RR Junker, S Bretscher, S Dötterl, N Blüthgen - The Journal of Arachnology, 2011 - BioOne
Predaceous arthropods such as spiders are often adapted to hunting sites where their hunting success is greatest. We investigated the responses of two spiders to phytochemical cues …
Number of citations: 13 bioone.org
C Weiss, B Sammet, N Sewald - Natural product reports, 2013 - pubs.rsc.org
… The unit B synthesis starts with the radical bromination of 3-chloro-4-methoxytoluene (20). Alkylation of a glycine anion derivative with benzyl bromide 21 proceeds with high …
Number of citations: 51 pubs.rsc.org
ACD Maia, M Gibernau, S Dötterl, DMAF Navarro… - Phytochemistry, 2013 - Elsevier
The strongly fragrant thermogenic inflorescences of Taccarum ulei (Araceae) are highly attractive to night-active scarab beetles of Cyclocephala celata and C. cearae (Scarabaeidae, …
Number of citations: 50 www.sciencedirect.com
AT Carvalho, S Dötterl, C Schlindwein - Journal of chemical ecology, 2014 - Springer
… For quantification of compounds, 1 μg of 3-chloro-4-methoxytoluene was added as internal standard to samples collected from natural and artificial flowers. …
Number of citations: 29 link.springer.com
H Burger, S Dötterl, CM Häberlein, S Schulz, M Ayasse - Oecologia, 2012 - Springer
… Therefore, 1 μg of 3-chloro-4-methoxytoluene was added to three headspace solvent samples and three extracts of E. vulgare. Compounds which were found in controls or were emitted …
Number of citations: 57 link.springer.com
P Zito, S Dötterl, M Sajeva - Journal of Chemical Ecology, 2015 - Springer
… Before analysis, 10 μl (10 −4 in acetone; v/v) of 3-chloro-4-methoxytoluene was added as internal standard to each floral scent and filter paper volatile sample trapped on Tenax/…
Number of citations: 54 link.springer.com
T Truong, O Daugulis - Journal of the American Chemical Society, 2011 - ACS Publications
… When 3-chloro-4-methoxytoluene is used, the arylation occurs meta to the methoxy substituent (entry 7). Fluoroarene starting materials can be employed, and the reaction tolerates an …
Number of citations: 114 pubs.acs.org
TV Truong - 2013 - uh-ir.tdl.org
Direct C–H bond functionalization provides an efficient route by allowing the construction of C – C bonds directly from C–H bonds. In this dissertation, methods using first-row transition …
Number of citations: 2 uh-ir.tdl.org

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